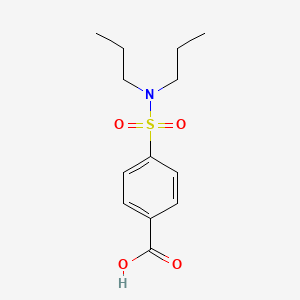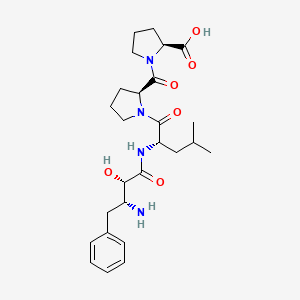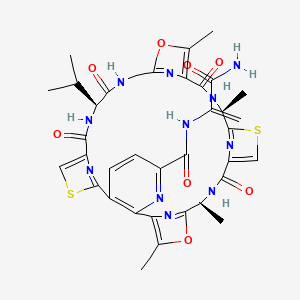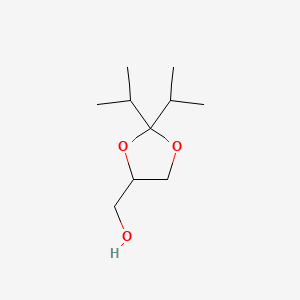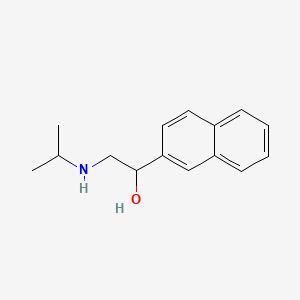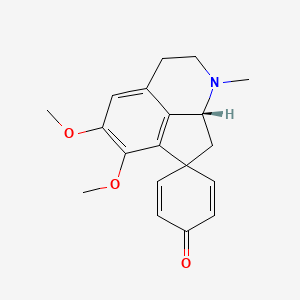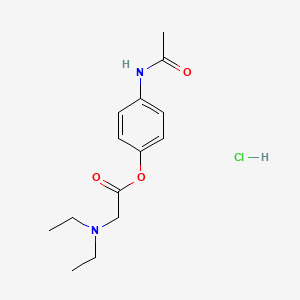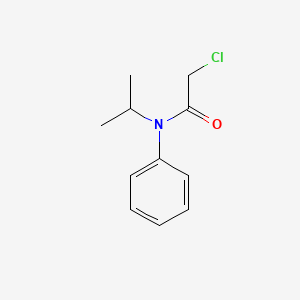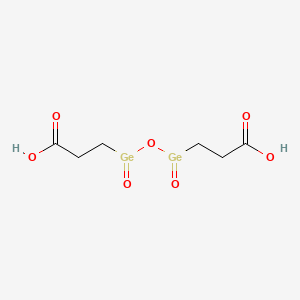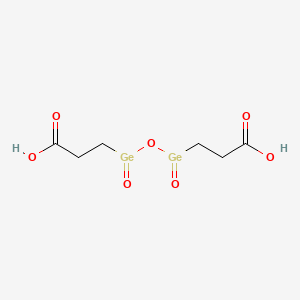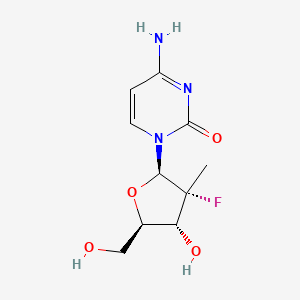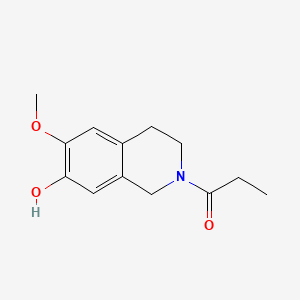
1-(7-Hydroxy-6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one
Overview
Description
7-Hydroxy-6-methoxy-2-propionyl-1,2,3,4-tetrahydroisoquinoline (PTIQ) is a synthetic compound known for its neuroprotective properties. It has been studied extensively for its potential therapeutic effects in neurodegenerative diseases, particularly Parkinson’s disease. PTIQ has shown promise in protecting dopaminergic neurons from degeneration and reducing neuroinflammation .
Mechanism of Action
PTIQ, also known as “1-(3,4-Dihydro-7-hydroxy-6-methoxy-2(1H)-isoquinolinyl)-1-propanone” or “1-(7-Hydroxy-6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one”, is a compound with significant neuroprotective and anti-inflammatory properties . This article will delve into the mechanism of action of PTIQ, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
The primary target of PTIQ is Matrix Metalloproteinase-3 (MMP-3) . MMP-3 is an enzyme that plays a crucial role in the degradation of extracellular matrix proteins, and its overexpression has been linked to various pathological conditions, including neuroinflammatory diseases .
Mode of Action
PTIQ interacts with its target, MMP-3, by suppressing its production . This interaction leads to a decrease in the degradation of extracellular matrix proteins, thereby providing neuroprotection . Furthermore, PTIQ has been shown to have anti-inflammatory effects on microglial cells .
Biochemical Pathways
It is known that ptiq’s suppression of mmp-3 production can lead to a decrease in neuroinflammation, a common pathway involved in various neurodegenerative diseases .
Pharmacokinetics
The pharmacokinetic properties of PTIQ have been studied in an animal model of Parkinson’s disease . . It exhibited no cytotoxicity on liver cells or lethality when administered at 1000 mg kg-1 and entered the brain rather rapidly yielding a 28% brain:plasma ratio after i.p. injection . These properties suggest that PTIQ has good bioavailability and can effectively reach its target site in the brain .
Result of Action
The suppression of MMP-3 production by PTIQ results in neuroprotection and anti-inflammatory effects . In an animal model of Parkinson’s disease, PTIQ was shown to protect nigral dopaminergic neurons and suppress microglial activation .
Biochemical Analysis
Biochemical Properties
PTIQ interacts with various biomolecules, notably the enzyme MMP-3. It effectively suppresses the production of MMP-3 induced in response to cellular stress . This interaction is crucial as MMP-3 plays a significant role in dopaminergic cell death and microglial activation .
Cellular Effects
PTIQ has been shown to have profound effects on various types of cells. In dopaminergic CATH.a cells, PTIQ prevents cell death by suppressing the production of MMP-3 . In BV-2 microglial cells, PTIQ down-regulates the expression of MMP-3 along with IL-1b, TNF-a, and cyclooxygenase-2, blocking the nuclear translocation of NF-kB .
Molecular Mechanism
At the molecular level, PTIQ exerts its effects through binding interactions with biomolecules and changes in gene expression. It suppresses the production of MMP-3, a molecule involved in inflammation and cell death . This suppression prevents cell death and down-regulates the expression of inflammatory molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, PTIQ has shown stability against liver microsomal enzymes . Over time, it has been observed to provide neuroprotection and exhibit anti-inflammatory effects on microglial cells .
Dosage Effects in Animal Models
In animal models of Parkinson’s disease, PTIQ has been shown to attenuate motor deficits, prevent neurodegeneration, and suppress microglial activation in the substantia nigra . These effects were observed at non-lethal doses .
Metabolic Pathways
It is known that PTIQ can enter the brain and provide neuroprotection .
Transport and Distribution
PTIQ is relatively stable against liver microsomal enzymes and does not inhibit the cytochrome p450 isozymes or the hERG ion channel . It enters the brain rather rapidly, yielding a 28% brain:plasma ratio after i.p. injection .
Subcellular Localization
It is known that PTIQ can enter the brain and provide neuroprotection
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PTIQ involves several steps, starting with the formation of the isoquinoline core. The key steps include:
Formation of the Isoquinoline Core: This involves the cyclization of appropriate precursors under acidic conditions.
Hydroxylation and Methoxylation: Introduction of hydroxyl and methoxy groups at specific positions on the isoquinoline ring.
Propionylation: Addition of a propionyl group to the nitrogen atom of the isoquinoline ring.
Industrial Production Methods
Industrial production of PTIQ would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques and purification methods such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
PTIQ undergoes several types of chemical reactions, including:
Oxidation: PTIQ can be oxidized to form quinone derivatives.
Reduction: Reduction of PTIQ can lead to the formation of tetrahydroisoquinoline derivatives.
Substitution: Substitution reactions can occur at the hydroxyl and methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon and specific solvents like dichloromethane.
Major Products
The major products formed from these reactions include various derivatives of PTIQ, such as quinone and tetrahydroisoquinoline derivatives .
Scientific Research Applications
PTIQ has a wide range of scientific research applications, including:
Neuroprotection: PTIQ has been shown to protect dopaminergic neurons in models of Parkinson’s disease by reducing oxidative stress and inflammation.
Anti-inflammatory Effects: PTIQ down-regulates the expression of inflammatory molecules such as matrix metalloproteinase-3, interleukin-1 beta, tumor necrosis factor-alpha, and cyclooxygenase-2.
Pharmacokinetics: PTIQ exhibits favorable pharmacokinetic properties, including stability against liver microsomal enzymes and rapid brain penetration.
Comparison with Similar Compounds
PTIQ can be compared with other neuroprotective compounds such as:
7-Hydroxy-6-methoxy-2-ethyl-1,2,3,4-tetrahydroisoquinoline (AETIQ): AETIQ is structurally similar to PTIQ but has an ethyl group instead of a propionyl group.
PTIQ is unique in its specific inhibition of matrix metalloproteinase-3 and its rapid brain penetration, making it a promising candidate for further research and potential therapeutic applications .
Properties
IUPAC Name |
1-(7-hydroxy-6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-3-13(16)14-5-4-9-7-12(17-2)11(15)6-10(9)8-14/h6-7,15H,3-5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDYMEDICHGLSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=CC(=C(C=C2C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of PTIQ in lowering blood pressure?
A1: While the exact mechanism remains to be fully elucidated, research suggests PTIQ's hypotensive effect is mediated through a combination of actions. Studies in anesthetized dogs indicate involvement of the vagus nerve, as bilateral vagotomy significantly inhibited PTIQ's blood pressure-lowering effect. [] Additionally, pretreatment with propranolol (a beta-blocker), prazosin (an alpha-blocker), and mecamylamine (a nicotinic antagonist) also diminished PTIQ's hypotensive activity. [] This suggests PTIQ may act on both the sympathetic and parasympathetic nervous systems to regulate blood pressure.
Q2: Does PTIQ interact with muscarinic receptors to exert its hypotensive effects?
A2: Evidence suggests PTIQ may interact with muscarinic receptors, both centrally and peripherally, to regulate blood pressure. When administered directly into the common carotid artery of anesthetized dogs, PTIQ caused an immediate drop in blood pressure, whereas intravenous administration resulted in a delayed hypotensive response. [] This difference in onset suggests a central nervous system component to PTIQ's action. Furthermore, pretreatment with atropine (a non-selective muscarinic antagonist) partially attenuated PTIQ's hypotensive effect, while methylatropine (a peripherally acting muscarinic antagonist) resulted in a more pronounced attenuation. [] These findings indicate PTIQ may activate both central and peripheral muscarinic receptors to lower blood pressure.
Q3: Are there any cardiovascular effects of PTIQ beyond blood pressure reduction?
A3: Research in anesthetized dogs shows that in addition to lowering blood pressure, PTIQ also reduces the force of contraction in myocardial tissue. [] This suggests a direct effect on cardiac muscle function. Furthermore, PTIQ administration transiently increased aortic blood flow in these animals. [] This finding, coupled with the observed reduction in myocardial contractility, suggests PTIQ might induce vasodilation, contributing to its overall hypotensive effect.
Q4: What is the significance of the lack of effect of yohimbine and reserpine on PTIQ's hypotensive activity?
A4: The observation that neither yohimbine (an alpha-2 adrenergic receptor antagonist) nor reserpine (a drug that depletes norepinephrine stores) significantly affected PTIQ's hypotensive action suggests that PTIQ does not primarily act by inhibiting the release or action of norepinephrine. [] This finding further supports the involvement of other mechanisms, such as activation of the parasympathetic nervous system and potential direct effects on vascular smooth muscle, in mediating PTIQ's blood pressure-lowering effects.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


